![molecular formula C14H19FN6O B5668484 N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)

N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds containing the 1,2,4-oxadiazole ring, such as the one , often involves methods based on primary amidoximes and acylating agents. Another pathway to these oxadiazoles is through reactions of 1,3-dipolar cycloaddition with primary amidoximes. These methods underscore the versatility and reactivity of the oxadiazole moiety in synthesizing complex heterocyclic compounds (Pharmaceutical Chemistry Journal, 2005).

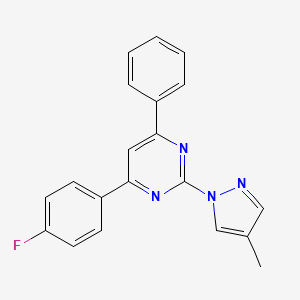

Molecular Structure Analysis

The molecular structure of this compound features a 1,2,4-oxadiazole ring, known for its stability and electronic properties. These rings are crucial in the compound's interactions at the molecular level, often dictating its reactivity and potential binding with biological targets. The presence of a fluorinated pyrimidine ring also suggests enhanced molecular interactions due to the electronegativity of fluorine, affecting the compound's overall bioactivity and physicochemical properties (Molecules, 2020).

Chemical Reactions and Properties

Compounds with oxadiazole rings, including the one discussed, exhibit a range of chemical reactivities, such as participation in nucleophilic substitution reactions and potential for electrochemical properties. These chemical properties make oxadiazoles versatile scaffolds in synthetic chemistry, allowing for the development of molecules with varied biological activities (Letters in Drug Design & Discovery, 2023).

Physical Properties Analysis

The physical properties of compounds containing oxadiazole and pyrimidine structures, like solubility, melting points, and stability, are influenced by their heterocyclic frameworks. The presence of fluorine atoms and the specific arrangement of the molecular structure contribute to the compound's physical characteristics, including its phase behavior and solubility in various solvents (Chemical Biology & Drug Design, 2023).

Chemical Properties Analysis

The chemical properties of this compound are markedly defined by the presence of the 1,2,4-oxadiazole ring and the fluorinated pyrimidine moiety. These elements contribute to the compound's potential reactivity with biomolecules, its pharmacokinetic properties, and its overall stability under physiological conditions. The oxadiazole ring, in particular, is known for its role in hydrogen bonding interactions, which can significantly impact the compound's biological activity (Journal of Enzyme Inhibition and Medicinal Chemistry, 2022).

properties

IUPAC Name |

2-N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-4-N,4-N-dimethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN6O/c1-21(2)12-10(15)7-16-14(19-12)17-8-11-18-13(22-20-11)9-5-3-4-6-9/h7,9H,3-6,8H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFPOFFWFRHNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1F)NCC2=NOC(=N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)

![rel-(3aR,6aR)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5668437.png)

![N,N-dimethyl-2-oxo-1-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5668444.png)

![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5668446.png)

![2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B5668477.png)

![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)

![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)

![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)